molecular formula C6H10NO4P B14506087 [(Furan-2-yl)(methylamino)methyl]phosphonic acid CAS No. 64661-95-6

[(Furan-2-yl)(methylamino)methyl]phosphonic acid

Cat. No.: B14506087
CAS No.: 64661-95-6
M. Wt: 191.12 g/mol
InChI Key: ASCIZQHSOZWLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Furan-2-yl)(methylamino)methyl]phosphonic acid is an organic compound with the molecular formula C6H10NO4P. It contains a furan ring, a methylamino group, and a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(Furan-2-yl)(methylamino)methyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

[(Furan-2-yl)(methylamino)methyl]phosphonic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(Furan-2-yl)(methylamino)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical processes. The furan ring and methylamino group contribute to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group.

    Methylaminomethylphosphonic acid: Contains a methylamino group and a phosphonic acid group but lacks the furan ring.

    Furan-2-ylmethanethiol: Contains a furan ring with a thiol group.

Uniqueness

[(Furan-2-yl)(methylamino)methyl]phosphonic acid is unique due to the combination of its furan ring, methylamino group, and phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

64661-95-6

Molecular Formula

C6H10NO4P

Molecular Weight

191.12 g/mol

IUPAC Name

[furan-2-yl(methylamino)methyl]phosphonic acid

InChI

InChI=1S/C6H10NO4P/c1-7-6(12(8,9)10)5-3-2-4-11-5/h2-4,6-7H,1H3,(H2,8,9,10)

InChI Key

ASCIZQHSOZWLLM-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CO1)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.